7-Hydroxy-3-methylindolin-2-one
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Overview
Description
7-Hydroxy-3-methylindolin-2-one is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a hydroxy group at the 7th position and a methyl group at the 3rd position on the indolin-2-one scaffold. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methylindolin-2-one can be achieved through several methods. One common approach involves the use of isatin derivatives as starting materials. The reaction typically proceeds via a three-component coupling involving N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields.
Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst . This approach allows for the selective introduction of the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods typically involve the use of readily available starting materials and catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Hydroxy-3-methylindolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methylindolin-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding to specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Isatin: Another indole derivative with distinct chemical properties and applications.
3-Hydroxyindolin-2-one: A closely related compound with similar chemical reactivity but different biological effects.
Uniqueness
7-Hydroxy-3-methylindolin-2-one is unique due to the specific positioning of its hydroxy and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-6-3-2-4-7(11)8(6)10-9(5)12/h2-5,11H,1H3,(H,10,12) |
InChI Key |
PBNFYDJXGAGJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)O)NC1=O |
Origin of Product |
United States |
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